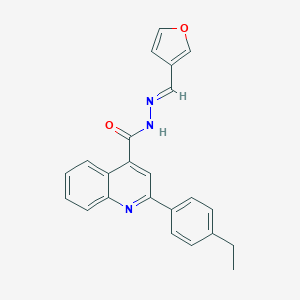![molecular formula C14H15BrN4O B446249 3-BROMO-N'~1~-[(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]BENZOHYDRAZIDE](/img/structure/B446249.png)
3-BROMO-N'~1~-[(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]BENZOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-BROMO-N’~1~-[(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]BENZOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the bromo and ethyl-methyl substituents adds to its chemical diversity, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BROMO-N’~1~-[(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation of 3-bromo-benzohydrazide with an aldehyde or ketone containing the pyrazole moiety. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction can be represented as follows:
3-Bromo-benzohydrazide+Aldehyde/Ketone→3-BROMO-N’ 1 -[(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]BENZOHYDRAZIDE
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-BROMO-N’~1~-[(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]BENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
3-BROMO-N’~1~-[(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]BENZOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-BROMO-N’~1~-[(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbohydrazide: An insecticidal compound with a similar pyrazole structure.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with biological activities.
Uniqueness
3-BROMO-N’~1~-[(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]BENZOHYDRAZIDE is unique due to its specific combination of substituents and the presence of both bromo and pyrazole moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H15BrN4O |
|---|---|
Molecular Weight |
335.2g/mol |
IUPAC Name |
3-bromo-N-[(E)-(1-ethyl-5-methylpyrazol-4-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H15BrN4O/c1-3-19-10(2)12(9-17-19)8-16-18-14(20)11-5-4-6-13(15)7-11/h4-9H,3H2,1-2H3,(H,18,20)/b16-8+ |
InChI Key |
WIHIXDQGKQHIKZ-LZYBPNLTSA-N |
SMILES |
CCN1C(=C(C=N1)C=NNC(=O)C2=CC(=CC=C2)Br)C |
Isomeric SMILES |
CCN1C(=C(C=N1)/C=N/NC(=O)C2=CC(=CC=C2)Br)C |
Canonical SMILES |
CCN1C(=C(C=N1)C=NNC(=O)C2=CC(=CC=C2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-chloro-N-{4-[N-(2-{4-nitro-3-methoxy-1H-pyrazol-1-yl}propanoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B446168.png)
![methyl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate](/img/structure/B446170.png)
![N'-[(3-methyl-2-thienyl)methylene]pentanohydrazide](/img/structure/B446171.png)
![2-(3,5-dimethylphenoxy)-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B446172.png)
![Propyl 4-(3,4-dimethoxyphenyl)-2-[({4-nitrophenoxy}acetyl)amino]thiophene-3-carboxylate](/img/structure/B446173.png)


![N'-({5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}methylene)cyclopropanecarbohydrazide](/img/structure/B446179.png)
![Propyl 4-(4-sec-butylphenyl)-2-[(3-{3-nitrophenyl}acryloyl)amino]-3-thiophenecarboxylate](/img/structure/B446182.png)

![N-(3-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-methylpropanamide](/img/structure/B446187.png)
![2-[(5-chloro-2-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B446189.png)
![5-[2-(1-Adamantylacetyl)carbohydrazonoyl]-2-methoxybenzyl acetate](/img/structure/B446192.png)
